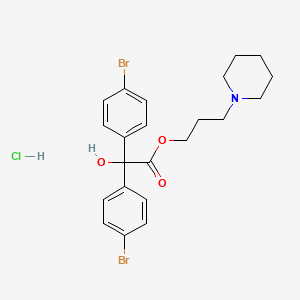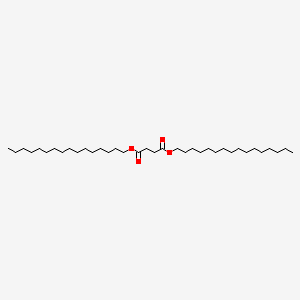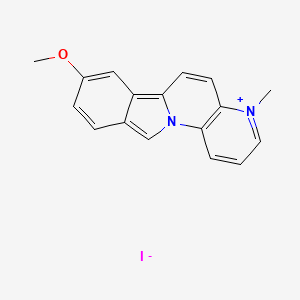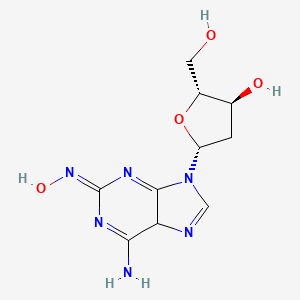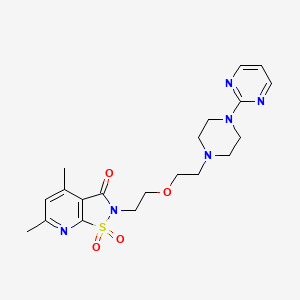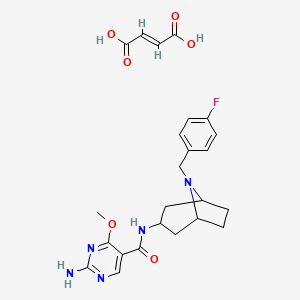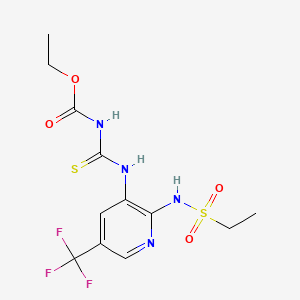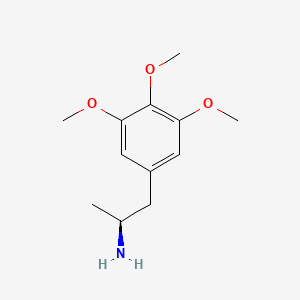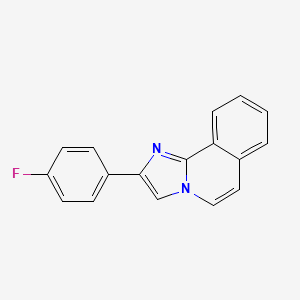
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific substituents, such as the cyclohexylphenyl and phenyl groups, are introduced through subsequent reactions, often involving Grignard reagents or organolithium compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific substituents.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted pyrroles and pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2-(4-cyclohexylphenyl)-5-methyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound has a simpler structure with only a methyl group as a substituent, making it less complex and potentially less versatile in its applications.
Phenylboronic acid: While not a pyrrole, this compound also contains a phenyl group and is used in organic synthesis. Its reactivity and applications differ significantly from those of the pyrrole compound.
2-(4-Cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrrole:
Propriétés
Numéro CAS |
91306-75-1 |
|---|---|
Formule moléculaire |
C23H25N |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)-5-methyl-1-phenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-18-12-17-23(24(18)22-10-6-3-7-11-22)21-15-13-20(14-16-21)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3 |
Clé InChI |
SQUOPUNBVWHMIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
